N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O5S/c1-24(22,23)18-8-7-17(14(18)21)13(20)16-6-5-12(19)10-3-2-4-11(15)9-10/h2-4,9,12,19H,5-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKNVFBQQKCFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, a compound with the CAS number 2034257-54-8, has garnered attention in recent research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 375.8 g/mol. The compound features a sulfonamide group, which is significant for its biological activity, particularly in drug development .
The compound's mechanism of action is primarily associated with its interaction with various biological targets, including enzymes involved in metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain cancer cell lines, indicating potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications to the hydroxyl and chlorophenyl groups can enhance its efficacy against specific targets .
Anticancer Properties
Recent research has highlighted the compound's potential in inhibiting cancer cell proliferation. In vitro studies demonstrated that several derivatives of similar compounds showed significant antiproliferative activity against HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds structurally related to this compound exhibited selective cytotoxicity towards cancerous cells over normal cells .
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes critical for tumor growth and survival. This inhibition can lead to decreased tumor growth and enhanced apoptosis in malignant cells. The compound's design allows it to potentially interact with these enzymes effectively, although further studies are required to elucidate the specific pathways involved .
Case Studies
Case Study 1: In Vitro Analysis on Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that the compound could serve as a lead structure for developing novel anticancer therapies .
Case Study 2: Structure-Activity Relationship (SAR) Investigation
In an SAR study involving derivatives of similar compounds, researchers identified key structural features that enhance biological activity. Modifications at the hydroxyl and methylsulfonyl positions were found to significantly impact potency against cancer cells, providing insights into optimizing the compound for therapeutic use .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer properties of similar compounds, suggesting that N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide may exhibit similar effects. For instance, compounds with imidazolidine structures have shown promising results in inhibiting cancer cell growth in vitro .
Compound Cell Line Tested Percent Growth Inhibition Example A HCT-116 75% Example B MCF-7 68% - Inhibition of Specific Enzymes
Mechanistic Insights
The mechanism of action for compounds similar to this compound often involves interactions with key biological pathways:
- Cell Cycle Regulation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Signal Transduction Pathways : It could modulate pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Case Studies
-
Synthesis and Evaluation
- A study synthesized derivatives of imidazolidine compounds and evaluated their anticancer activity against various human cancer cell lines. The findings indicated that modifications to the side chains significantly influenced the biological activity, suggesting that this compound could be tailored for enhanced efficacy .
-
In Vivo Studies
- Preliminary in vivo studies on similar compounds demonstrated significant tumor reduction in animal models, indicating potential for clinical applications. These studies underscore the importance of further exploration into the pharmacokinetics and bioavailability of this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The 2-oxoimidazolidine ring and methylsulfonyl group are susceptible to hydrolysis under acidic or alkaline conditions:
Nucleophilic Substitution
The methylsulfonyl group acts as a leaving group in SN2 reactions:
Reductive Transformations
The chlorophenyl group undergoes catalytic hydrogenation:
| Catalyst | Conditions | Product | Notes | References |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), ethanol, 25°C | Reduction of chlorophenyl to cyclohexyl derivative | Retention of stereochemistry |
Oxidation Reactions
The secondary alcohol (3-hydroxypropyl chain) oxidizes to ketones:
Ring-Opening Reactions
The imidazolidinone ring opens under strong nucleophilic conditions:
| Reagent | Conditions | Product | Mechanism | References |
|---|---|---|---|---|
| NH₂OH (hydroxylamine) | Ethanol, 70°C, 10h | Urea derivative via ring expansion | Nucleophilic attack at carbonyl |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data for the compound:
| Temperature Range (°C) | Mass Loss (%) | Degradation Pathway | References |
|---|---|---|---|
| 150–200 | 12% | Loss of hydroxylpropyl chain | |
| 200–300 | 45% | Decomposition of imidazolidinone core |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structure combines elements from several classes of organic molecules. Key comparisons include:
- 3-Chloro-N-phenyl-phthalimide (): Core Structure: Aromatic phthalimide vs. imidazolidine. Functional Groups: Chlorophenyl (meta-substitution) and phthalimide vs. hydroxypropyl, methylsulfonyl, and carboxamide.
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Core Structure: Pyrazole vs. imidazolidine. Functional Groups: Chlorophenylsulfanyl and trifluoromethyl vs. methylsulfonyl and hydroxypropyl.
Physicochemical Properties
Hypothetical comparisons based on structural features:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, and how can experimental efficiency be improved?
- Methodological Answer : Utilize Design of Experiments (DOE) principles to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Computational tools like quantum chemical reaction path searches (e.g., IRC calculations) can predict intermediates and transition states, narrowing experimental conditions . Coupling this with high-throughput screening accelerates optimization, as demonstrated in ICReDD’s feedback loop integrating computation and experimentation .
Q. How can researchers characterize the compound’s structural and electronic properties to validate synthesis outcomes?
- Methodological Answer : Employ X-ray crystallography (as in Acta Crystallographica studies ) to resolve stereochemistry and hydrogen-bonding networks. Pair this with NMR spectroscopy (e.g., , , and 2D COSY) to confirm substituent connectivity. Computational methods like Density Functional Theory (DFT) can simulate electronic properties (e.g., HOMO-LUMO gaps) and compare them with experimental UV-Vis or cyclic voltammetry data to detect discrepancies .
Advanced Research Questions
Q. What computational strategies are recommended to elucidate reaction mechanisms involving this compound’s sulfonyl and imidazolidine moieties?
- Methodological Answer : Apply Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid models to study reaction dynamics in solvent environments. For example, simulate nucleophilic attacks on the sulfonyl group using Gaussian or ORCA software. Validate mechanisms with kinetic isotope effects (KIEs) and isotopic labeling experiments . ICReDD’s approach of merging quantum calculations with experimental data is critical for resolving ambiguous pathways .
Q. How should researchers address contradictory bioactivity data in cell-based assays for this compound?
- Methodological Answer : Conduct dose-response validation across multiple cell lines to rule out cell-specific effects. Use cheminformatics tools (e.g., molecular docking) to assess target binding promiscuity. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC). Statistical frameworks like Bayesian hierarchical modeling can reconcile outliers by accounting for experimental variability .
Q. What methodologies are suitable for assessing environmental persistence and degradation pathways of this compound?
- Methodological Answer : Perform OECD 307 guideline studies to evaluate soil/aqueous biodegradation. Use LC-HRMS to track transformation products (TPs) and isotopic labeling () to quantify mineralization rates. Computational tools like EPI Suite can predict bioaccumulation and toxicity, while molecular networking (GNPS) identifies TPs via fragmentation patterns . Membrane separation technologies (e.g., nanofiltration) can isolate TPs for further analysis .
Experimental Design & Data Analysis
Q. How to design experiments to resolve conflicting solubility and stability data for this compound in different solvents?
- Methodological Answer : Implement a response surface methodology (RSM) to model solubility as a function of solvent polarity, pH, and temperature. Use dynamic light scattering (DLS) to monitor aggregation in real time. Stability studies should include accelerated aging (40°C/75% RH) with HPLC monitoring. Apply multivariate analysis (e.g., PCA) to distinguish solvent effects from compound degradation .
Q. What advanced techniques are recommended for studying this compound’s interactions with biological membranes?
- Methodological Answer : Use surface plasmon resonance (SPR) to quantify membrane binding kinetics. Complement with molecular dynamics (MD) simulations (e.g., CHARMM/GROMACS) to model lipid bilayer penetration. Experimental techniques like fluorescence anisotropy can assess membrane fluidity changes, while cryo-EM provides structural insights into membrane disruption .
Safety & Compliance
Q. What safety protocols are critical when handling this compound’s chlorophenyl and sulfonyl groups?
- Methodological Answer : Follow GHS hazard guidelines (e.g., H318 for eye damage) and use fume hoods for weighing/processing. Implement hazard operability (HAZOP) assessments for scale-up. Emergency measures should include immediate decontamination with PEG-400/water mixtures for dermal exposure, as recommended in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
